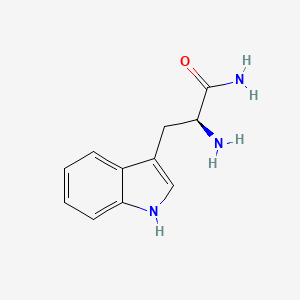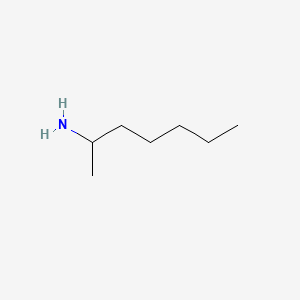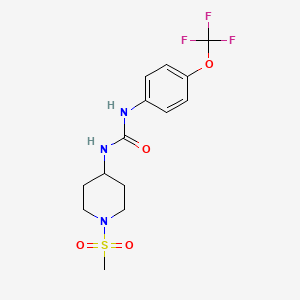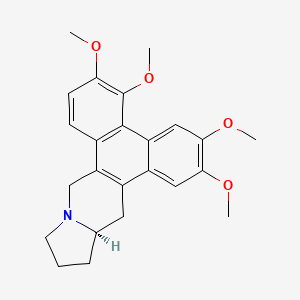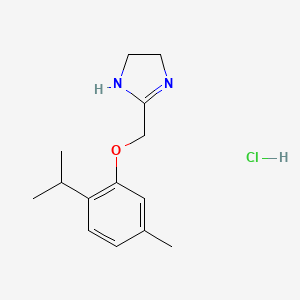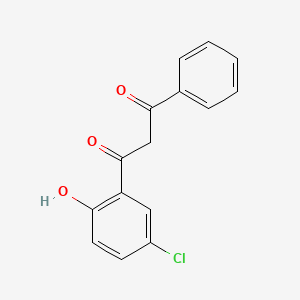
1-(5-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione
説明
ST026567 is a potent mast cell (MC) activator which promotes de novo synthesis of cytokines and induces the release of eicosanoids from human and mouse MCs.
科学的研究の応用
Antioxidant Activity
This compound has been synthesized and tested for its antioxidant properties . It’s been found to have significant potential in scavenging free radicals, which are harmful to biological systems. The antioxidant activity of certain derivatives of this compound is reported to be higher than that of well-known antioxidants like ascorbic acid .
Synthesis of Derivatives
Researchers have explored the synthesis of various derivatives of this compound, particularly focusing on those containing chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents . These derivatives have potential applications in medicinal chemistry due to their varied biological activities .
Structural Analysis
The structure of this compound, particularly when it forms derivatives such as “1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide,” has been confirmed using X-ray diffraction analysis . This provides a deeper understanding of its chemical behavior and potential for forming stable structures in various applications .
Organic Synthesis
The compound serves as a key intermediate in the synthesis of more complex organic molecules. Its reactive ketone group allows for further chemical modifications, making it a valuable building block in organic synthesis .
Pharmacological Research
Due to its structural complexity and the presence of multiple functional groups, this compound is of interest in pharmacological research. It could be used to develop new drugs with anti-inflammatory, analgesic, or antipyretic effects .
Material Science
The compound’s derivatives, which exhibit antioxidative properties, could be used in material science to develop new polymers or coatings that are resistant to degradation by oxidation. This could extend the life of materials used in various industries .
作用機序
Target of Action
It’s known that similar compounds have antioxidant activity , suggesting that they may interact with reactive oxygen species (ROS) or enzymes involved in oxidative stress.
Mode of Action
Its antioxidant activity suggests that it may neutralize ros, thereby preventing cellular damage
Biochemical Pathways
The compound’s antioxidant activity indicates that it may affect biochemical pathways involving ROS. By neutralizing these reactive species, the compound could potentially prevent oxidative damage to cellular components such as lipids, proteins, and DNA . This could have downstream effects on various cellular processes, including cell signaling, gene expression, and apoptosis.
Result of Action
The compound’s antioxidant activity suggests that it could protect cells from oxidative damage . This could potentially have beneficial effects in conditions associated with oxidative stress, such as inflammation, aging, and certain types of cancer.
Action Environment
Environmental factors could influence the action, efficacy, and stability of 1-(5-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione. For instance, factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets
特性
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c16-11-6-7-13(17)12(8-11)15(19)9-14(18)10-4-2-1-3-5-10/h1-8,17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVLKGWYQQCQHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352362 | |
| Record name | 1-(5-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione | |
CAS RN |
5067-25-4 | |
| Record name | 1-(5-Chloro-2-hydroxyphenyl)-3-phenyl-1,3-propanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5067-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-Chloro-2-hydroxyphenyl)-3-phenyl-1,3-propanedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





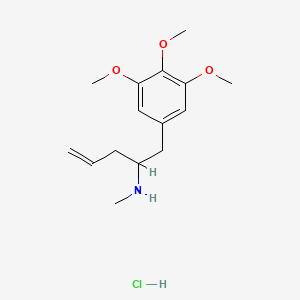
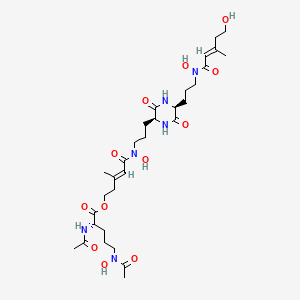

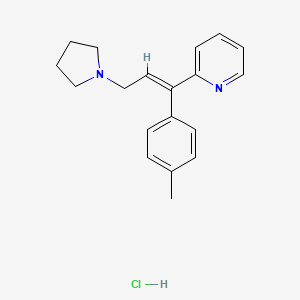
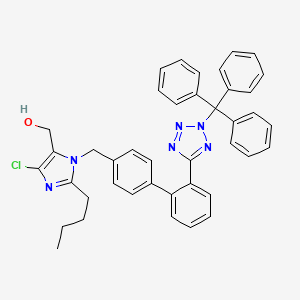

![4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid](/img/structure/B1682559.png)
